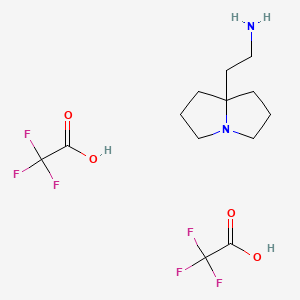
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HPPH is a complex molecule that is synthesized using specific methods and has a unique mechanism of action that makes it an ideal candidate for various scientific applications. Additionally, this paper will highlight the advantages and limitations of using HPPH in lab experiments and list potential future directions for research.
科学的研究の応用
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of addiction, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is not fully understood, but it is believed to act as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance the activity of the α7 nAChR, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to enhance cognitive function and improve memory in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete in lab experiments is its selectivity for the α7 nAChR. This selectivity allows for more precise targeting of specific physiological processes, which may lead to more effective treatments for various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several potential future directions for research on 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of this compound to increase its availability and reduce its cost.
合成法
The synthesis of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is a complex process that involves multiple steps. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl bromoacetate to form a bicyclic intermediate. The intermediate is then reacted with sodium hydride and 1,3-dibromopropane to form a quaternary ammonium salt. The salt is then reacted with sodium cyanoborohydride and trifluoroacetic acid to form this compound. The overall yield of this process is approximately 30%.
特性
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c10-6-5-9-3-1-7-11(9)8-2-4-9;2*3-2(4,5)1(6)7/h1-8,10H2;2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZEIBZAFHSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)
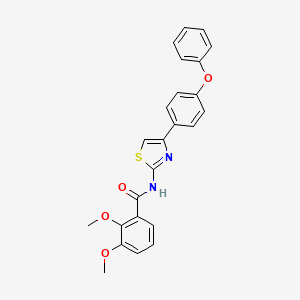
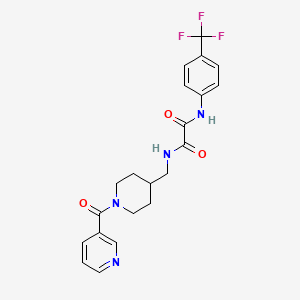
![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)
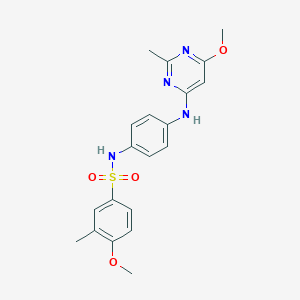
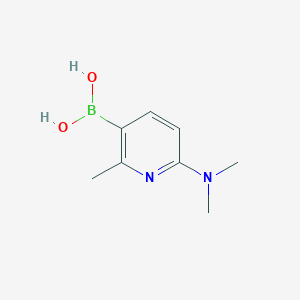

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)


